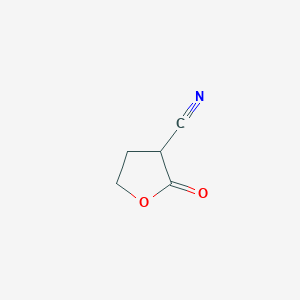
四氢-2-氧代-3-呋喃腈
描述
Molecular Structure Analysis
The molecular formula of Tetrahydro-2-oxo-3-furancarbonitrile is C5H5NO2 . Its molecular weight is 111.1 g/mol . The InChI Key is WYTQEBFRBDRPOE-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The boiling point of Tetrahydro-2-oxo-3-furancarbonitrile is 176-178 °C (Press: 8 Torr) . Its density is 1.2501 g/cm3 .科学研究应用
四氢-2-氧代-3-呋喃腈:科学研究应用的综合分析
制药:四氢-2-氧代-3-呋喃腈 (THFCCN) 是一种高反应性的有机化合物,广泛应用于制药行业。它作为化学合成中的杂环结构单元,为多种治疗剂的开发做出了贡献。其独特的化学结构使其在创造药物中发现的复杂分子结构方面具有价值 .
农用化学品:在农用化学品行业,THFCCN 的反应性和结构多功能性使其可用于杀虫剂和除草剂的合成。它在该领域的应用对于开发可增强作物保护和产量的化合物至关重要。
化学合成:作为呋喃衍生物,THFCCN 参与化学合成过程,在其中充当中间体或反应物。其特性有利于创造各种有机化合物,这些化合物应用于各种科学学科 .
材料科学:该化合物潜在的应用扩展到材料科学,在那里它可用于开发具有源自其呋喃骨架的独特性能的新型聚合物或涂层。
生物技术:在生物技术研究中,THFCCN 可用于酶催化反应或作为生物活性分子的结构单元,为该快速发展的领域的进步做出贡献。
储能:呋喃平台化学品,包括 THFCCN 等衍生物,由于其稳定性和富含能量的结构,正在探索其在储能系统中的潜在应用 .
环境科学:THFCCN 可能在环境科学中发挥作用,为开发减少有害排放的环保溶剂或工艺做出贡献。
纳米技术:最后,THFCCN 的独特结构可能在纳米技术中得到利用,用于创建具有特定所需性能的纳米材料或器件。
本分析概述了四氢-2-氧代-3-呋喃腈在各种科学研究应用中的多样性,突出了其在多个领域的意义和多功能性。
Furan platform chemicals beyond fuels and plastics 四氢-2-氧代-3-呋喃腈 | S1935032 | smolecule tert-Butyl (tetrahydro-2-oxo-3-furanyl)carbamate 98 132957-40-5
作用机制
生化分析
Biochemical Properties
Tetrahydro-2-oxo-3-furancarbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to interact with certain heterocyclic organic compounds, which are crucial in chemical synthesis . The nature of these interactions often involves the formation of stable complexes, which can influence the reactivity and stability of the compound.
Cellular Effects
Tetrahydro-2-oxo-3-furancarbonitrile has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can alter the expression of specific genes, leading to changes in cellular behavior and function . These effects are crucial in understanding the compound’s potential therapeutic applications.
Molecular Mechanism
The mechanism of action of Tetrahydro-2-oxo-3-furancarbonitrile involves several molecular interactions. It binds to specific biomolecules, leading to enzyme inhibition or activation. These binding interactions can result in changes in gene expression, further influencing cellular processes . The compound’s ability to form stable complexes with other molecules is a key aspect of its molecular mechanism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tetrahydro-2-oxo-3-furancarbonitrile change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to changes in its biochemical activity
Dosage Effects in Animal Models
The effects of Tetrahydro-2-oxo-3-furancarbonitrile vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is most effective . Understanding these dosage effects is crucial for its potential therapeutic applications.
Metabolic Pathways
Tetrahydro-2-oxo-3-furancarbonitrile is involved in several metabolic pathways It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels
Transport and Distribution
The transport and distribution of Tetrahydro-2-oxo-3-furancarbonitrile within cells and tissues are critical for its activity. The compound interacts with specific transporters and binding proteins, which influence its localization and accumulation within cells . These interactions are crucial for understanding its cellular effects and potential therapeutic applications.
Subcellular Localization
Tetrahydro-2-oxo-3-furancarbonitrile’s subcellular localization is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects. Targeting signals and post-translational modifications play a significant role in its localization
属性
IUPAC Name |
2-oxooxolane-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2/c6-3-4-1-2-8-5(4)7/h4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYTQEBFRBDRPOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50408471 | |
| Record name | Tetrahydro-2-oxo-3-furancarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50408471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27512-26-1 | |
| Record name | Tetrahydro-2-oxo-3-furancarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50408471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-oxooxolane-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![2-[2-(4-Methoxyphenyl)ethyl]guanidine](/img/structure/B1623948.png)


